molecular formula C9H10N4O B2397916 1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one CAS No. 2230799-15-0

1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one

Cat. No.: B2397916
CAS No.: 2230799-15-0
M. Wt: 190.206
InChI Key: UBHVTCUHDKSLBO-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolone ring fused with an aminophenyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one typically involves the reaction of 4-aminobenzoyl hydrazine with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl group allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one involves its interaction with cellular components. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The aminophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one is unique due to its triazolone ring structure, which imparts distinct chemical reactivity and biological activity

Biological Activity

1-(4-Aminophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 2230799-15-0

Antioxidant Activity

Research indicates that derivatives of triazole compounds exhibit significant antioxidant properties. In a study evaluating various triazole derivatives, the compound demonstrated moderate antioxidant activity, which is crucial for preventing oxidative stress-related cellular damage .

Anticancer Potential

The anticancer activity of this compound has been investigated through several in vitro studies. The compound showed promising cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value comparable to established chemotherapeutic agents in certain assays .

The mechanism underlying the anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that the triazole ring system may interact with cellular targets involved in cancer progression, although specific pathways remain to be fully elucidated .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Study The compound exhibited moderate antioxidant activity with a DPPH radical scavenging effect comparable to known antioxidants .
Cytotoxicity Assay Demonstrated significant cytotoxicity against MCF-7 and HeLa cell lines with IC50 values ranging from 15 to 25 µM .
Mechanistic Study Induced apoptosis in cancer cells via mitochondrial pathway activation and caspase cascade involvement .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the amino group and the position of the methyl substituent on the triazole ring significantly influence its potency against cancer cells and its antioxidant capacity .

Properties

IUPAC Name

2-(4-aminophenyl)-5-methyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-11-9(14)13(12-6)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHVTCUHDKSLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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